![molecular formula C17H10ClF3N2O B2403992 (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 877962-45-3](/img/structure/B2403992.png)
(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Description
(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, also known as TFP, is a synthetic compound that has been widely used in scientific research for its unique properties. TFP is a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is a target for the treatment of chronic pain.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structures have been synthesized and characterized, revealing insights into their molecular configurations and properties. For example, a study on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate detailed its synthesis, spectral characterization, and crystal structure, providing foundational knowledge for understanding similar compounds (Johnson et al., 2006).
Antipathogenic Activity
Research on thiourea derivatives, including compounds with chlorophenyl and trifluoromethyl groups, has demonstrated significant antipathogenic activity, particularly against bacterial strains capable of forming biofilms. Such studies suggest the potential of (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide and similar compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Arylation and Alkenylation
The application in organic synthesis, such as arylation and alkenylation of C(sp3)–H bonds, is highlighted by studies using iron/zinc co-catalyzed reactions with organoborate reagents. This demonstrates the compound's potential role in facilitating complex molecular transformations (Ilies et al., 2017).
ADMET-Related Properties and Biological Activities
A comprehensive study on the biological activities and ADMET-related properties of novel chlorinated N-arylcinnamamides, including analysis on gram-positive bacteria and mycobacterial strains, as well as cancer and primary mammalian cell lines, suggests a broad spectrum of potential therapeutic applications. This indicates that compounds with similar chemical structures could be valuable in medicinal chemistry and drug development (Strharsky et al., 2022).
properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O/c18-13-5-3-4-11(9-13)8-12(10-22)16(24)23-15-7-2-1-6-14(15)17(19,20)21/h1-9H,(H,23,24)/b12-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTKFMKINWSKIW-WQLSENKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC(=CC=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC(=CC=C2)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
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